N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-25-22(13-17-8-2-3-9-18(17)14-22)15-23-21(24)20-12-6-10-16-7-4-5-11-19(16)20/h2-12H,13-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSFLBJIBVAUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-2,3-dihydro-1H-indene and 1-naphthoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane or tetrahydrofuran is used.
Catalysts and Reagents: A base such as triethylamine or pyridine is employed to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-methoxy-2,3-dihydro-1H-indene is first deprotonated using a strong base like sodium hydride. The resulting anion is then reacted with 1-naphthoyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide has found applications in several scientific domains:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzamide
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbutanamide
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide
Uniqueness
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide stands out due to its specific structural features, which confer unique reactivity and biological activity compared to its analogs
Biological Activity
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 289.33 g/mol. The compound features an indene moiety substituted with a methoxy group and a naphthamide structure, which contributes to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₃ |
| Molecular Weight | 289.33 g/mol |
| CAS Number | 2034261-17-9 |
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways. The compound's ability to influence signaling pathways makes it a candidate for further investigation in therapeutic contexts.
Anticancer Properties
Research has indicated that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance, derivatives of naphthalene have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The presence of the indene structure may enhance the compound's affinity for cancer-related targets.
Metabolic Syndrome
A study highlighted the potential of indene derivatives in ameliorating conditions associated with metabolic syndrome. Specifically, compounds similar to N-(methoxy-indene) were evaluated for their ability to induce activating transcription factor 3 (ATF3), which plays a crucial role in lipid metabolism and glucose homeostasis. This suggests that this compound could be beneficial in managing metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of indene derivatives:
Q & A
Q. Table 1. Comparative Cytotoxicity of Structural Analogs
| Compound | IC₅₀ (μM) Huh7 | IC₅₀ (μM) MCF7 | Selectivity Index (MCF12A) |
|---|---|---|---|
| Parent Compound | 0.7 | 35.2 | 8.1 |
| Bromine-Substituted Analog | 1.2 | 28.5 | 5.7 |
| Fluoro-Indene Derivative | 2.5 | 42.0 | 12.3 |
| Data sourced from in vitro SRB assays |
Q. Table 2. Key Synthetic Intermediates
| Intermediate | Role | Purity (HPLC) |
|---|---|---|
| 2-Methoxyindene-methylamine | Amidation precursor | ≥98% |
| 1-Naphthoyl chloride | Electrophilic coupling agent | ≥95% |
| Methylated Indene Core | Methoxy-functionalized scaffold | ≥97% |
| Derived from protocols in |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
